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Compound of Interest

Compound Name: Montelukast dicyclohexylamine

Cat. No.: B8056610

Introduction: Montelukast dicyclohexylamine is the dicyclohexylamine salt of Montelukast, a
potent and selective cysteinyl leukotriene receptor antagonist. It is a critical intermediate in the
synthesis of Montelukast sodium, a widely prescribed oral medication for the maintenance
treatment of asthma and to relieve symptoms of seasonal allergies. The precise
characterization of Montelukast dicyclohexylamine is paramount for quality control and
regulatory compliance in pharmaceutical manufacturing. Spectroscopic techniques, particularly
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools
for elucidating its molecular structure and ensuring its identity and purity. This guide provides
an in-depth overview of the NMR and IR spectroscopic data of Montelukast
dicyclohexylamine, along with detailed experimental protocols for its analysis.

Spectroscopic Data Presentation

The spectroscopic data presented herein is a comprehensive summary of the characteristic
signals and absorption bands for Montelukast dicyclohexylamine. The data is compiled from
analyses of the Montelukast molecule and the dicyclohexylamine counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. The following tables summarize the expected chemical shifts (d) in parts per million
(ppm) for the H and 13C nuclei of Montelukast dicyclohexylamine, typically recorded in a
solvent like deuterochloroform (CDCIs).
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Table 1: Predicted *H NMR Spectroscopic Data for Montelukast Dicyclohexylamine

Chemical Shift (6 ppm) Multiplicity Assignment

Aromatic protons (quinoline,
8.10-7.10 m _

phenyl rings)
7.00 - 6.90 m Vinylic protons (-CH=CH-)
4.00 - 3.80 m Methine proton (-CH-S-)

Methine protons of
3.10-2.80 m _ _

dicyclohexylamine (-CH-N-)
2.70-2.50 m Methylene protons (-S-CHz-)

Methylene protons adjacent to
2.40 - 2.20 m

phenyl

Methylene protons of
2.10-1.10 m _

dicyclohexyl groups
1.60 S Methyl protons (-C(CHsz)20H)
0.90- 0.50 m Cyclopropyl protons

Table 2: Predicted 3C NMR Spectroscopic Data for Montelukast Dicyclohexylamine
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Chemical Shift (6 ppm)

Assignment

175.0-170.0 Carboxylic acid carbon (-COOH)

157.0-118.0 Aromatic and vinylic carbons

72.0-70.0 Quaternary carbon (-C(CHs)20H)

55.0 - 50.0 Methine carbons of dicyclohexylamine (-CH-N-)
45.0 - 40.0 Methine carbon (-CH-S-)

40.0 - 30.0 Methylene carbons of dicyclohexyl groups
31.0-29.0 Methyl carbons (-C(CHs)20H)

26.0-24.0 Methylene carbons of dicyclohexyl groups
20.0-15.0 Methylene carbon (-S-CHz-)

14.0 -10.0 Cyclopropyl carbons

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum of Montelukast dicyclohexylamine is a

composite of the vibrations from both the Montelukast acid and the dicyclohexylamine base.

Table 3: Characteristic FTIR Absorption Bands for Montelukast Dicyclohexylamine
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Wavenumber (cm~?) Intensity Assignment of Vibration

O-H stretching (tertiary

3400 - 3300 Broad
alcohol)
3100 - 3000 Medium Aromatic C-H stretching
Aliphatic C-H stretching
2930 - 2850 Strong ]
(cyclohexyl, alkyl chains)
N-H* stretching (secondary
2700 - 2200 Broad ]
ammonium salt)
C=0 stretching (carboxylic
1710 - 1680 Strong )
acid)
) C=C stretching (aromatic
1610 - 1580 Medium _
rings)
1600 - 1550 Medium N-H bending (ammonium salt)
1470 - 1430 Medium C-H bending (methylene)
C-H out-of-plane bending
850 - 800 Strong ) o
(substituted aromatic rings)
770 -730 Strong C-Cl stretching

Experimental Protocols

The following sections outline standardized procedures for acquiring high-quality NMR and IR
spectra of Montelukast dicyclohexylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation and confirmation.
Instrumentation:
e A 400 MHz or 500 MHz NMR spectrometer.

Materials:
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» Montelukast dicyclohexylamine sample.

o Deuterated chloroform (CDCIs) or Deuterated Dimethyl Sulfoxide (DMSO-de) with
Tetramethylsilane (TMS) as an internal standard.

e NMR tubes (5 mm diameter).
Procedure:

o Sample Preparation: Accurately weigh approximately 10-20 mg of the Montelukast
dicyclohexylamine sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a
clean, dry vial.

o Transfer: Transfer the solution into an NMR tube using a Pasteur pipette.
e Instrumentation Setup:
o Insert the NMR tube into the spectrometer's probe.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
optimal homogeneity.

o Tune and match the probe for both *H and *3C frequencies.
e 1H NMR Acquisition:
o Acquire the spectrum using a standard pulse sequence.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.
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o Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5
seconds.

o Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of
13C'

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[e]

Phase the spectra and perform baseline correction.

o

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

[¢]

Integrate the peaks in the *H NMR spectrum and pick the peaks in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum for the identification of functional groups.
Method 1: Attenuated Total Reflectance (ATR)
Instrumentation:

e FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide
crystal).

Procedure:

e Background Scan: Record a background spectrum of the clean, empty ATR crystal to
account for atmospheric and instrumental contributions.

o Sample Application: Place a small amount of the solid Montelukast dicyclohexylamine
sample directly onto the ATR crystal.

» Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure
good contact between the sample and the crystal.
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e Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added
at a resolution of 4 cm™1,

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a
soft tissue after the measurement.

Method 2: Potassium Bromide (KBr) Pellet

Instrumentation:

e FTIR spectrometer.

o Hydraulic press and pellet-forming die.

e Agate mortar and pestle.

Procedure:

e Sample Preparation:

o Grind 1-2 mg of the Montelukast dicyclohexylamine sample with approximately 100-200
mg of dry, spectroscopic grade KBr in an agate mortar.

o Continue grinding until a fine, homogeneous powder is obtained.

e Pellet Formation:

o Transfer a portion of the mixture into the pellet die.

o Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several
minutes to form a transparent or translucent pellet.

e Spectrum Acquisition:

o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm~1.
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Mandatory Visualization

The logical workflow for the complete spectroscopic characterization of Montelukast
dicyclohexylamine is depicted in the following diagram.

Spectroscopic Characterization Workflow for Montelukast Dicyclohexylamine
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Caption: Experimental workflow for NMR and IR spectroscopic analysis.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Montelukast Dicyclohexylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8056610#spectroscopic-data-of-montelukast-
dicyclohexylamine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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